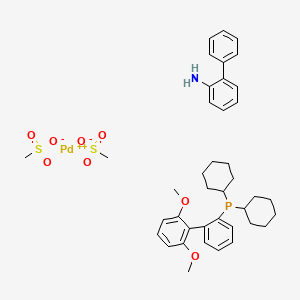

Palladium(2+) 2'-amino-1,1'-biphenyl-2-yl sphos dimesylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Palladium(2+) 2'-amino-1,1'-biphenyl-2-yl sphos dimesylate is a complex organometallic compound. It is known for its role as a ligand in palladium-catalyzed cross-coupling reactions, which are pivotal in organic synthesis. This compound is particularly significant in the field of homogeneous catalysis, where it facilitates the formation of carbon-carbon and carbon-heteroatom bonds.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane involves the reaction of dicyclohexylphosphine with 2,6-dimethoxybiphenyl under controlled conditions. The reaction typically requires a palladium catalyst and a base such as potassium carbonate. The reaction is carried out in an inert atmosphere, often using solvents like toluene or tetrahydrofuran .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency .

Análisis De Reacciones Químicas

Types of Reactions

Dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane undergoes various types of reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides.

Reduction: It can be reduced back to its phosphine form from the oxide.

Substitution: The compound can participate in substitution reactions where the phosphine ligand is replaced by other ligands.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require the presence of a base and a suitable solvent .

Major Products

The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphine derivatives .

Aplicaciones Científicas De Investigación

Dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane is widely used in scientific research due to its versatility:

Mecanismo De Acción

The mechanism of action of Dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane involves its role as a ligand in palladium-catalyzed reactions. The compound coordinates with the palladium center, stabilizing the catalyst and facilitating the formation of carbon-carbon and carbon-heteroatom bonds. The molecular targets include various organic substrates, and the pathways involve oxidative addition, transmetalation, and reductive elimination steps.

Comparación Con Compuestos Similares

Similar Compounds

Dicyclohexylphosphino-2’,6’-dimethoxybiphenyl: Similar in structure but lacks the methanesulfonate and palladium components.

2-Dicyclohexylphosphino-2’,6’-diisopropoxybiphenyl: Another phosphine ligand used in similar catalytic reactions.

Uniqueness

What sets Dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane apart is its specific combination of ligands and palladium, which provides unique catalytic properties. This combination enhances the efficiency and selectivity of the catalytic reactions, making it a valuable compound in organic synthesis.

Actividad Biológica

Palladium(2+) 2'-amino-1,1'-biphenyl-2-yl sphos dimesylate, commonly referred to as SPhos Pd G2, is a palladium-based precatalyst that has garnered attention in various fields of chemistry, particularly in organic synthesis. This article explores its biological activity, applications in catalysis, and relevant research findings.

Molecular Formula : C38H45ClNO2PPd

Molecular Weight : 720.62 g/mol

CAS Number : 1375325-64-6

Solubility : Insoluble in water with extremely low solubility reported (0.000000006 mg/ml) .

Log P (octanol/water partition coefficient) : Approximately 7.17, indicating high hydrophobicity .

SPhos Pd G2 acts primarily as a catalyst in cross-coupling reactions, notably the Suzuki-Miyaura coupling. This reaction involves the formation of carbon-carbon bonds between aryl halides and boronic acids, facilitated by the palladium catalyst. The presence of the biphenyl-based ligand enhances the catalyst's stability and reactivity under mild conditions .

Biological Activity and Applications

While SPhos Pd G2 is primarily known for its catalytic applications in organic synthesis, its biological activity can be inferred from its interactions at the molecular level:

- Anticancer Activity : Some studies suggest that palladium complexes can exhibit cytotoxic effects against cancer cell lines. For instance, palladium compounds have been investigated for their ability to induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage .

- Antimicrobial Properties : Preliminary research indicates that metal complexes, including those containing palladium, may possess antimicrobial properties. The mechanism often involves disruption of microbial cell membranes or interference with cellular metabolic processes .

Case Studies and Research Findings

-

Catalytic Efficiency in Organic Reactions

Substrate Type Reaction Conditions Yield (%) Aryl bromides with phenylboronic acid Room temperature, K3PO4 base Up to 95% β-borylated porphyrins Mild heating 85% 2-Iodoaniline Aqueous conditions 90% - Potential Anticancer Applications

- Antimicrobial Studies

Propiedades

IUPAC Name |

dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane;methanesulfonate;palladium(2+);2-phenylaniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H35O2P.C12H11N.2CH4O3S.Pd/c1-27-23-17-11-18-24(28-2)26(23)22-16-9-10-19-25(22)29(20-12-5-3-6-13-20)21-14-7-4-8-15-21;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;2*1-5(2,3)4;/h9-11,16-21H,3-8,12-15H2,1-2H3;1-9H,13H2;2*1H3,(H,2,3,4);/q;;;;+2/p-2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKSFKWWJVHQATC-UHFFFAOYSA-L |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4.CS(=O)(=O)[O-].CS(=O)(=O)[O-].C1=CC=C(C=C1)C2=CC=CC=C2N.[Pd+2] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H52NO8PPdS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

876.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.